
(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-methoxymethylpiperidine-4-carboxylic acid (MPCA), is a synthetic organic compound with a wide range of applications in scientific research. MPCA is a versatile molecule with a wide range of biological and chemical properties, making it an attractive target for research and development.
Mecanismo De Acción
The mechanism of action of MPCA is not fully understood. However, it is believed that MPCA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. MPCA also has been shown to inhibit the production of nitric oxide, which is involved in the regulation of inflammation and cell death.
Biochemical and Physiological Effects
MPCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MPCA has anti-inflammatory and anti-cancer properties. In addition, MPCA has been shown to inhibit the production of nitric oxide and to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. MPCA also has been shown to have antioxidant properties and to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPCA is a versatile molecule with a wide range of biological and chemical properties, making it an attractive target for research and development. The synthesis of MPCA is a highly efficient process and can be completed in a few hours. In addition, MPCA has been used in a variety of scientific research applications, including drug development, chemical synthesis, and biochemistry. However, the mechanism of action of MPCA is not fully understood and further research is needed to determine its potential therapeutic benefits.
Direcciones Futuras
MPCA has the potential to be used in a variety of therapeutic applications. Further research is needed to understand the mechanism of action of MPCA and to determine its potential therapeutic benefits. In addition, further research is needed to investigate the effects of MPCA on other enzymes and pathways involved in inflammation and cell death. Furthermore, further research is needed to explore the potential of MPCA as an anti-cancer agent. Finally, further research is needed to investigate the potential of MPCA as a tool for drug development.
Aplicaciones Científicas De Investigación
MPCA has been used in a variety of scientific research applications, including drug development, chemical synthesis, and biochemistry. In drug development, MPCA has been used as a starting material for the synthesis of various pharmaceuticals and has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. In chemical synthesis, MPCA has been used as a reagent in the synthesis of various organic compounds. In biochemistry, MPCA has been used as a substrate for various enzymes and as a tool for studying enzyme kinetics.
Propiedades
IUPAC Name |
(E)-4-[2-(methoxymethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-16-8-9-4-2-3-7-12(9)10(13)5-6-11(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNCHBLTLCPYQE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1CCCCN1C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



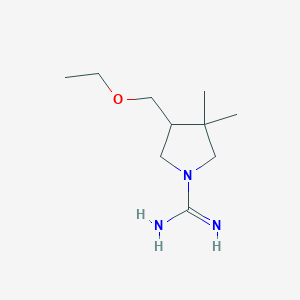
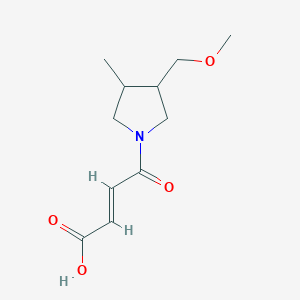
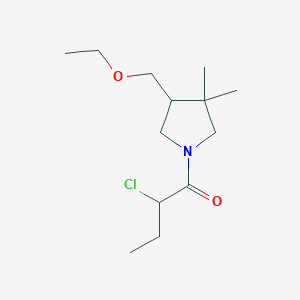
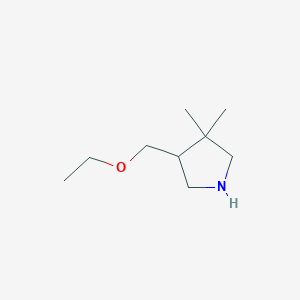
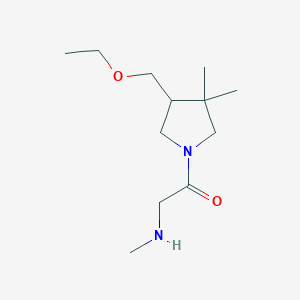
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491068.png)

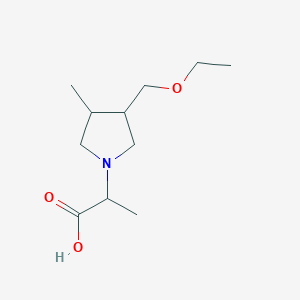
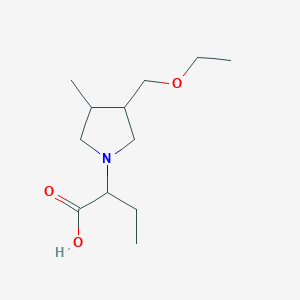

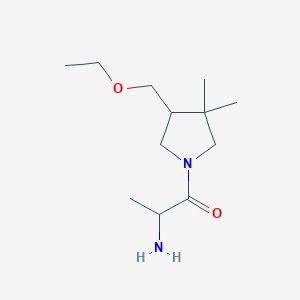
![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1491079.png)
![(E)-4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491081.png)
